Cas no 13511-11-0 (N,N-Bis(M-tolyl)benzenaMine)

N,N-Bis(M-tolyl)benzenaMine structure
N,N-Bis(M-tolyl)benzenaMine structure
Nombre del producto:N,N-Bis(M-tolyl)benzenaMine
Número CAS:13511-11-0
MF:C20H19N
Megavatios:273.3716
MDL:MFCD23115649
CID:847173
PubChem ID:253660671

N,N-Bis(M-tolyl)benzenaMine Propiedades químicas y físicas

Nombre e identificación

    • N,N-Bis(M-tolyl)benzenaMine
    • 3,3'-Dimethyltriphenylamine
    • 3-methyl-N-(3-methylphenyl)-N-phenylaniline
    • Benzenamine,3-methyl-N-(3-methylphenyl)-N-phenyl
    • Bis(3-methylphenyl)phenylamine
    • N,N-Di-m-tolylaniline
    • phenyldi(m-tolyl)amine
    • Phenyl-di-m-tolyl-amin
    • Phenyl(di-m-tolyl)amine
    • N,N-Bis(M-tolyl)benzeMine
    • N,N-Bis(M-toltl)benzenaMine
    • 3-Methyl-N-(3-Methylphenyl)-N-phenyl-benzenaMine
    • Benzenamine, 3-methyl-N-(3-methylphenyl)-N-phenyl-
    • RP29687
    • D4755
    • DTXSID60592810
    • AS-68400
    • 13511-11-0
    • AKOS025402701
    • MFCD23115649
    • SCHEMBL6870036
    • J-523217
    • MDL: MFCD23115649
    • Renchi: 1S/C20H19N/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3
    • Clave inchi: ZCAWQFNYHFHEPZ-UHFFFAOYSA-N
    • Sonrisas: N(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H]

Atributos calculados

  • Calidad precisa: 273.15200
  • Masa isotópica única: 273.151749610g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 3
  • Complejidad: 285
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 3.2
  • Xlogp3: 5.9

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.079±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 70.0 to 74.0 deg-C
  • Punto de ebullición: 417.5±34.0 °C at 760 mmHg
  • Punto de inflamación: 183.5±22.5 °C
  • Disolución: Insuluble (1.4E-4 g/L) (25 ºC),
  • PSA: 3.24000
  • Logp: 5.77320

N,N-Bis(M-tolyl)benzenaMine Información de Seguridad

N,N-Bis(M-tolyl)benzenaMine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
M760513-10mg
N,N-Bis(M-tolyl)benzenamine
13511-11-0
10mg
$ 50.00 2022-06-03
Alichem
A019090268-5g
N,n-bis(m-tolyl)benzenamine
13511-11-0 95%
5g
351.23 USD 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4755-1g
N,N-Bis(M-tolyl)benzenaMine
13511-11-0 98.0%(GC)
1g
¥290.0 2022-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4755-1G
3,3'-Dimethyltriphenylamine
13511-11-0 >98.0%(GC)
1g
¥125.00 2024-04-17
1PlusChem
1P00806P-1g
Benzenamine, 3-methyl-N-(3-methylphenyl)-N-phenyl-
13511-11-0 98%
1g
$12.00 2025-02-22
A2B Chem LLC
AD72689-5g
3,3'-Dimethyltriphenylamine
13511-11-0 98%
5g
$39.00 2024-04-20
abcr
AB456612-25g
N,N-Bis(m-tolyl)benzenamine; .
13511-11-0
25g
€304.00 2025-03-19
abcr
AB456612-1g
N,N-Bis(m-tolyl)benzenamine; .
13511-11-0
1g
€86.40 2025-03-19
Aaron
AR0080F1-5g
Benzenamine, 3-methyl-N-(3-methylphenyl)-N-phenyl-
13511-11-0 98%
5g
$55.00 2025-01-23
1PlusChem
1P00806P-5g
Benzenamine, 3-methyl-N-(3-methylphenyl)-N-phenyl-
13511-11-0 98%
5g
$36.00 2025-02-22
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:13511-11-0)N,N-Bis(M-tolyl)benzenaMine
A1199085
Pureza:99%
Cantidad:25g
Precio ($):161.0